molecular formula C22H25BrClFN4O2 B3143449 Vandetanib hydrochloride

Vandetanib hydrochloride

Cat. No.: B3143449
M. Wt: 511.8 g/mol
InChI Key: KVBQCJXMSFJOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZD6474 hydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods

Industrial production of ZD6474 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Biological Activity

Vandetanib hydrochloride, an orally active small molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, particularly for various malignancies. This article provides a detailed overview of its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Vandetanib primarily targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis:

  • VEGF Receptors : Inhibits vascular endothelial growth factor receptor 2 (VEGFR2) and VEGFR3, crucial for angiogenesis.
  • EGFR : Blocks epidermal growth factor receptor (EGFR) signaling, which is often overactive in cancers.
  • RET Kinase : Targets REarranged during Transfection (RET) tyrosine kinase, implicated in certain types of thyroid cancers.
  • PDGFRβ : Exhibits activity against platelet-derived growth factor receptor beta (PDGFRβ), contributing to its anti-tumor effects .

Pharmacokinetics

Vandetanib has a long half-life of approximately 120 hours, allowing for once-daily dosing. Peak plasma concentrations are typically reached within 6 hours after administration. The drug is highly protein-bound (about 90%) and accumulates in the body over time, achieving steady-state levels after around three months of continuous therapy .

Case Studies and Clinical Trials

  • Thyroid Cancer : Vandetanib has shown significant efficacy in medullary thyroid cancer (MTC). A pediatric case demonstrated rapid biochemical improvement in ACTH-dependent Cushing syndrome after treatment with vandetanib, highlighting its potential beyond traditional cancer treatment .
  • Combination Therapy : In a study involving patients with advanced urothelial cancer, vandetanib combined with docetaxel improved progression-free survival compared to placebo . Additionally, preclinical studies indicated that vandetanib synergistically enhances the cytotoxic effects of pemetrexed and carboplatin in malignant pleural mesothelioma (MPM) models .
  • ZETA Study : This trial evaluated vandetanib's effectiveness in patients with advanced MTC. Results showed a significant objective response rate of 45% compared to 13% for placebo, with high disease control rates observed .

Safety Profile

Common adverse effects associated with vandetanib include:

  • Dermatological Reactions : Rash and skin lesions were frequently reported.
  • Gastrointestinal Issues : Diarrhea was another common side effect.
  • Cardiovascular Effects : Hypertension and asymptomatic QTc prolongation were noted but manageable through dose adjustments .

In clinical trials, severe adverse events were reported more frequently in the vandetanib group compared to placebo; however, the overall tolerability was deemed acceptable with appropriate management strategies .

In Vitro and In Vivo Studies

  • Anti-Angiogenic Activity : Vandetanib significantly inhibited vascular tubule growth in human umbilical vein endothelial cells (HUVEC) at low concentrations (IC50 0.03-0.09 μM), demonstrating its potent anti-angiogenic properties .
  • Cell Cycle Arrest : Vandetanib treatment resulted in cell cycle alterations in leukemia cell lines, leading to increased G1 phase accumulation and downregulation of specific hematopoietic differentiation markers .

Table of Key Findings

Study/TrialPopulationKey FindingsAdverse Effects
ZETA StudyMTC patientsObjective response rate: 45% vs. 13% (placebo)Rash, diarrhea
Combination TherapyAdvanced urothelial cancerImproved PFS with vandetanib + docetaxelMild transient effects
MPM StudyMPM patientsSignificant cytotoxic activity when combined with pemetrexed/carboplatinManageable adverse events

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBQCJXMSFJOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline (200 mg, 0.62 mmol) and 4-bromo-2-fluoroaniline (142 mg, 0.74 mmol) in isopropanol (3 ml) containing 6N hydrogen chloride in isopropanol (110 μl, 0.68 ml) was heated at reflux for 1.5 hours. After cooling, the precipitate was collected by filtration, washed with isopropanol followed by ether and dried under vacuum to give 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline hydrochloride (304 mg, 90%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 μL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vandetanib hydrochloride
Reactant of Route 2
Reactant of Route 2
Vandetanib hydrochloride
Reactant of Route 3
Reactant of Route 3
Vandetanib hydrochloride
Reactant of Route 4
Reactant of Route 4
Vandetanib hydrochloride
Reactant of Route 5
Reactant of Route 5
Vandetanib hydrochloride
Reactant of Route 6
Vandetanib hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.